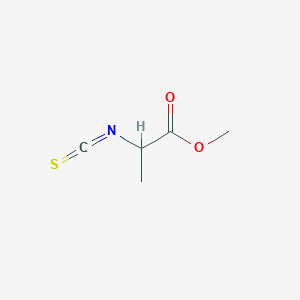
2-Amino-3'-methylbiphenyl hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3’-methylbiphenyl hydrochloride is a chemical compound with the molecular formula C13H14ClN and a molecular weight of 219.71 . It is a solid powder at room temperature . Its IUPAC name is 3’-methyl [1,1’-biphenyl]-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Amino-3’-methylbiphenyl hydrochloride is 1S/C13H13N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Amino-3’-methylbiphenyl hydrochloride is a solid powder at room temperature . It has a molecular weight of 219.71 .Wissenschaftliche Forschungsanwendungen
Radical Arylation Reactions : Research by Hofmann, Jasch, and Heinrich (2014) describes the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines in radical arylation reactions. This process utilizes dioxygen from air as an oxidant and is applicable on a gram scale. It highlights the compound's utility in organic synthesis processes (Hofmann, Jasch, & Heinrich, 2014).
Carcinogenic Agent Evaluation : An older study by Higgins, Grossi, Conte, and Rousselot (1968) evaluated 3:2'-dimethyl-4-aminobiphenyl hydrochloride as a carcinogenic agent. However, it was found unsuitable, suggesting its low potential in cancer research (Higgins et al., 1968).
Solvent-Free Synthesis : Pasha and Datta (2014) developed a method for synthesizing 3-amino-2,4-dicarbonitrile-5-methylbiphenyls. This solvent-free, environmentally friendly method is efficient and quick, offering a new approach in the synthesis of chemical compounds (Pasha & Datta, 2014).
Carcinogenesis Bioassay : A bioassay conducted in 1982 studied 2-biphenylamine hydrochloride's effects on rats and mice. This research provides insights into the compound's toxicological profile and its potential role as a carcinogenic agent (National Toxicology Program Technical Report Series, 1982).
Immunosuppressive Activity : Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive effects, highlighting the potential medical applications of similar compounds (Kiuchi et al., 2000).
Antitumor Activity : Isakhanyan et al. (2016) synthesized a series of tertiary aminoalkanol hydrochlorides and tested them for antitumor activity. This research opens avenues for the compound's application in cancer treatment (Isakhanyan et al., 2016).
Corrosion Inhibition : Gupta et al. (2017) explored the use of α-aminophosphonates as corrosion inhibitors for mild steel in acid solutions. Their findings can be applied to industrial processes, demonstrating the compound's utility in materials science (Gupta et al., 2017).
Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties. These compounds showed promising antimicrobial activity, suggesting applications in microbial resistance research (Mickevičienė et al., 2015).
Safety and Hazards
The compound is classified under GHS07 and has a signal word of warning . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust), and P280 (wear protective gloves/eye protection/face protection) .
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUMTRBKXJUBAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3'-methylbiphenyl hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

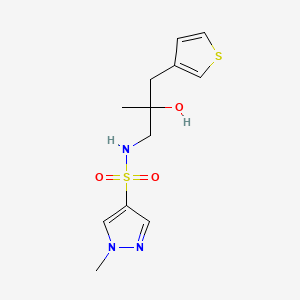
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)

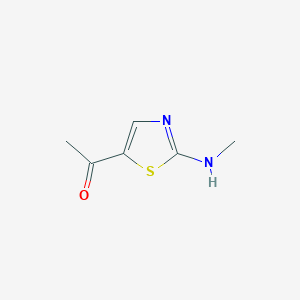
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)

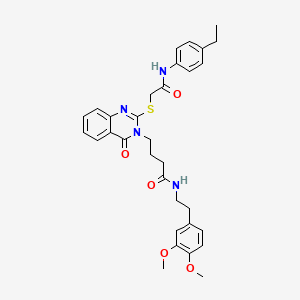
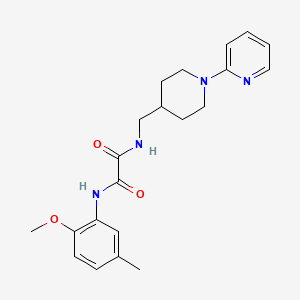
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
